molecular formula C9H9ClN4O B2960891 2-azido-N-(5-chloro-2-methylphenyl)acetamide CAS No. 1248937-22-5

2-azido-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2960891
CAS No.: 1248937-22-5
M. Wt: 224.65
InChI Key: OJOXKWVHEXOTRR-UHFFFAOYSA-N
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Scientific Research Applications

2-azido-N-(5-chloro-2-methylphenyl)acetamide is utilized in various scientific research applications:

Preparation Methods

The synthesis of 2-azido-N-(5-chloro-2-methylphenyl)acetamide involves several steps. One common method starts with the reaction of 5-chloro-2-methylaniline with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .

Chemical Reactions Analysis

2-azido-N-(5-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-azido-N-(5-chloro-2-methylphenyl)acetamide involves its ability to interact with specific molecular targets. The azido group can undergo bioorthogonal reactions, allowing the compound to be used in labeling and tracking biological molecules. The molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-azido-N-(5-chloro-2-methylphenyl)acetamide can be compared with other azido-substituted compounds, such as:

  • 2-azido-N-(4-chlorophenyl)acetamide
  • 2-azido-N-(3-chlorophenyl)acetamide
  • 2-azido-N-(2-chlorophenyl)acetamide

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the position of the chlorine substituent on the phenyl ring .

Properties

IUPAC Name

2-azido-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c1-6-2-3-7(10)4-8(6)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOXKWVHEXOTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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